N'-(3-cyano-4-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)-N,N-diethylimidoformamide N'-(3-cyano-4-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)-N,N-diethylimidoformamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0860039
InChI: InChI=1S/C21H24N4/c1-3-25(4-2)15-23-21-18(14-22)20(16-10-6-5-7-11-16)17-12-8-9-13-19(17)24-21/h5-7,10-11,15H,3-4,8-9,12-13H2,1-2H3
SMILES: CCN(CC)C=NC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=CC=C3
Molecular Formula: C21H24N4
Molecular Weight: 332.4 g/mol

N'-(3-cyano-4-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)-N,N-diethylimidoformamide

CAS No.:

Cat. No.: VC0860039

Molecular Formula: C21H24N4

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

N'-(3-cyano-4-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)-N,N-diethylimidoformamide -

Specification

Molecular Formula C21H24N4
Molecular Weight 332.4 g/mol
IUPAC Name N//'-(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)-N,N-diethylmethanimidamide
Standard InChI InChI=1S/C21H24N4/c1-3-25(4-2)15-23-21-18(14-22)20(16-10-6-5-7-11-16)17-12-8-9-13-19(17)24-21/h5-7,10-11,15H,3-4,8-9,12-13H2,1-2H3
Standard InChI Key OTNLMBULSKDKJE-UHFFFAOYSA-N
SMILES CCN(CC)C=NC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=CC=C3
Canonical SMILES CCN(CC)C=NC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator